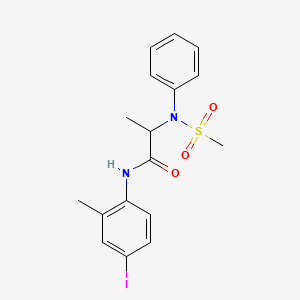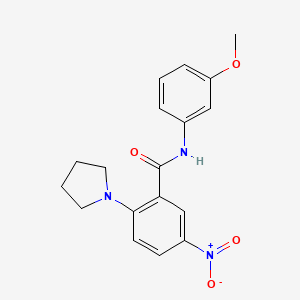![molecular formula C26H29N5O3 B4072716 5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4072716.png)
5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline
Übersicht
Beschreibung
5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline, also known as Compound X, is a synthetic compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline X is not fully understood, but it is believed to involve the inhibition of several cellular pathways involved in cancer cell growth and survival. Specifically, it has been shown to inhibit the activity of several enzymes involved in the regulation of cell cycle progression and DNA replication.
Biochemical and Physiological Effects
This compound X has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune system function. Additionally, it has been found to have low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline X is its potential as a potent and selective inhibitor of cancer cell growth. Additionally, its low toxicity in animal studies suggests that it may have a favorable safety profile. However, one limitation of this compound X is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline X. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound X. Finally, research is needed to investigate the potential use of this compound X in combination with other therapeutic agents to improve its efficacy and reduce potential side effects.
Conclusion
This compound X is a synthetic compound with potential applications in scientific research, particularly in the field of drug discovery and development. Its mechanism of action involves the inhibition of several cellular pathways involved in cancer cell growth and survival, and it has been shown to have low toxicity in animal studies. While there are limitations to its use in certain experimental settings, further research is needed to fully understand its potential therapeutic applications and to investigate its use in combination with other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline X has potential applications in scientific research, particularly in the field of drug discovery and development. It has been shown to have activity against several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-19(2)21-5-7-22(8-6-21)26(32)30-14-12-29(13-15-30)23-9-10-25(31(33)34)24(16-23)28-18-20-4-3-11-27-17-20/h3-11,16-17,19,28H,12-15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFBSTGNLUQOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4072635.png)
![N-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]glycine](/img/structure/B4072639.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B4072653.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}ethanesulfonamide](/img/structure/B4072657.png)
![N-allyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4072670.png)
![N-allyl-1-[4-(2-anilino-2-oxoethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072682.png)
![2-methyl-3-(4-morpholinylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4072689.png)
![N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4072696.png)
![6-(2-furyl)-3-methyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid](/img/structure/B4072701.png)
![2,6-bis(tetrahydro-2-furanylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4072703.png)

![1-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4072728.png)
![4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-6-amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4072740.png)